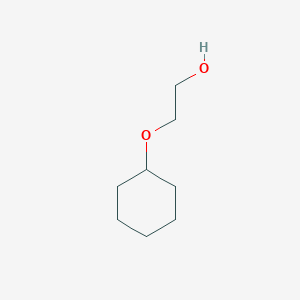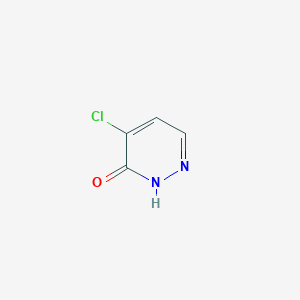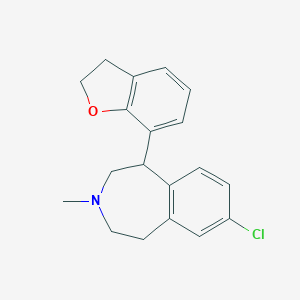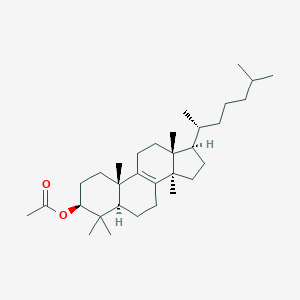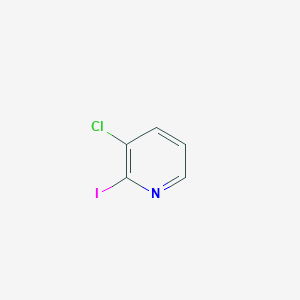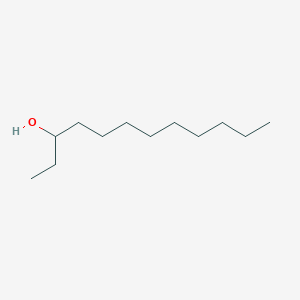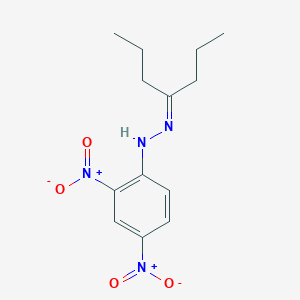
Benzyl 4-hydroxybutanoate
Vue d'ensemble
Description
Benzyl 4-hydroxybutanoate is a chemical compound with the molecular formula C11H14O3 . It is an ester of para-hydroxy benzoic acid and is used as a preservative, colorless dye, and color developing agent in cosmetics and personal care products .
Synthesis Analysis
The synthesis of Benzyl 4-hydroxybutanoate involves the reaction between (4-hydroxybenzoic) acid and K2CO3 in the presence of a phase transfer catalyst . This process is carried out under microwave assistance .
Molecular Structure Analysis
The linear formula of Benzyl 4-hydroxybutanoate is HOC6H4CO2CH2C6H5 . The molecular weight of the compound is 228.24 .
Physical And Chemical Properties Analysis
Benzyl 4-hydroxybutanoate is a compound with a molecular weight of 194.227 Da . It has a melting point of 109-112 °C (lit.) . It is soluble in ethanol, forming a clear, colorless solution .
Applications De Recherche Scientifique
- Benzyl 4-hydroxybutanoate is a mesomorphic molecule with demonstrated antigenicity . Researchers have utilized it as a reagent for studying biomolecules, particularly in the development of polyvalent vaccines and conjugates. Its antigenic nature makes it valuable for eliciting immune responses and designing effective vaccines.
- The catalytic esterification of sodium 4-hydroxybenzoate with benzyl bromide has been investigated using ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC) . This reaction involves the synthesis of Benzyl 4-hydroxybutanoate, which can be further explored for its applications in organic synthesis and catalysis.
Antigenic Properties and Vaccine Development
Esterification Reactions and Solid-Liquid Phase-Transfer Catalysis
Mécanisme D'action
Target of Action
Benzyl 4-hydroxybutanoate primarily targets the enzyme 4-hydroxybutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of 4-hydroxybutanoic acid .
Mode of Action
The compound interacts with its target, 4-hydroxybutyrate dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts 4-hydroxybutanoate and NAD+ into succinate semialdehyde, NADH, and H+ .
Biochemical Pathways
The interaction of Benzyl 4-hydroxybutanoate with 4-hydroxybutyrate dehydrogenase affects the butanoate metabolism pathway and the degradation of the neurotransmitter 4-hydroxybutanoic acid . The downstream effects include the production of succinate semialdehyde, NADH, and H+ .
Pharmacokinetics
It is known that the compound is soluble in ethanol and methanol, but almost insoluble in water . This could impact its bioavailability.
Result of Action
It has been shown to be antigenic and is used as a reagent for the study of biomolecules . It is also used in the development of polyvalent vaccines and conjugates .
Action Environment
The action, efficacy, and stability of Benzyl 4-hydroxybutanoate can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Furthermore, its stability could be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
benzyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCATWWXVJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560372 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-hydroxybutanoate | |
CAS RN |
91970-62-6 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on synthesizing γ-hydroxy-α-(arylmethyl)carboxylic acids. How does benzyl 4-hydroxybutanoate relate to this research, and what insights does the paper offer about its potential synthesis?
A1: Benzyl 4-hydroxybutanoate, a γ-hydroxy-α-(arylmethyl)carboxylic acid ester, holds a direct connection to the research presented in the paper []. While the paper doesn't explicitly synthesize benzyl 4-hydroxybutanoate, it details a novel synthetic pathway for producing γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones. This methodology could potentially be adapted to synthesize benzyl 4-hydroxybutanoate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
